Product packaging for 4-fluorophenyl 4-bromobenzoate(Cat. No.:)

4-fluorophenyl 4-bromobenzoate

Cat. No.: B5654185
M. Wt: 295.10 g/mol
InChI Key: PXOUBADUWAGFJF-UHFFFAOYSA-N
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Description

General Significance of Halogen Substitution in Aromatic Systems within Organic Chemistry

The substitution of hydrogen with a halogen atom on an aromatic ring is a fundamental strategy in organic chemistry to modulate the electronic and steric properties of a molecule. Halogens, such as fluorine, chlorine, and bromine, are electronegative atoms that exert a strong inductive electron-withdrawing effect. stackexchange.com This effect can significantly influence the reactivity of the aromatic ring. For instance, in electrophilic aromatic substitution, halogenation is a key reaction, though it requires a catalyst to activate the halogen. libretexts.org

The nature of the halogen atom plays a crucial role. Fluorine, being the most electronegative element, has a profound impact on the electronic environment of the aromatic ring. acs.orgorganicchemistrytutor.com It can stabilize molecules and influence their conformation. acs.org Bromine, while also electronegative, is larger and more polarizable, which can lead to different intermolecular interactions, such as halogen bonding. acs.orgresearchgate.net This interaction, where the halogen acts as an electrophilic species, is gaining increasing recognition for its importance in molecular recognition and crystal engineering. acs.org

In the context of medicinal chemistry, halogenation is a widely used strategy. nih.gov Approximately one-third of drugs in clinical trials are halogenated. nih.gov The introduction of halogens can enhance pharmacological properties like lipophilicity and metabolic stability, and can also facilitate target binding. researchgate.netnih.gov For example, replacing a hydrogen atom prone to metabolic oxidation with a fluorine atom can increase a drug's bioavailability. nih.govpressbooks.pub

Overview of Ester Chemistry and Its Broad Research Relevance

Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another organic group. wikipedia.orgmedium.com They are commonly synthesized through the esterification reaction between a carboxylic acid and an alcohol. wikipedia.orgmedium.com This reaction is a cornerstone of organic synthesis. acs.org

The versatility of esters has led to their widespread use in various research areas and industries. They are known for their characteristic, often pleasant, odors, leading to their extensive application in the fragrance and flavor industries. wikipedia.org Beyond their aromatic properties, esters are crucial components in the synthesis of pharmaceuticals, polymers, and agrochemicals. scripps.edu In materials science, ester-functionalized polymers are being explored for applications such as enhancing the performance and stability of perovskite solar cells. bohrium.com The ester linkage is also central to the structure of many biologically important molecules, including lipids. wikipedia.org

Contextualizing 4-Fluorophenyl 4-Bromobenzoate (B14158574) within Advanced Academic and Industrial Chemical Inquiry

4-Fluorophenyl 4-bromobenzoate is a halogenated aromatic ester that combines the features of both halogenated aromatics and esters. Its structure, featuring a 4-fluorophenyl group attached to a 4-bromobenzoate moiety, makes it a subject of interest in several areas of advanced chemical research.

The presence of both fluorine and bromine atoms on the aromatic rings provides opportunities for diverse chemical transformations. The fluorinated phenyl ring can influence the molecule's electronic properties and potential biological activity, while the bromine atom serves as a versatile handle for cross-coupling reactions, a powerful tool in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. gregknowswater.com

Furthermore, the rigid, aromatic core of this compound and similar structures can give rise to interesting physical properties, such as liquid crystallinity. nih.govcore.ac.ukmdpi.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are essential components of display technologies. mdpi.com Research into new liquid crystalline materials is an active area of investigation, with a focus on tuning molecular structure to achieve desired mesophase behavior and thermal stability. nih.gov The specific arrangement of the halogen atoms and the ester linkage in this compound can influence its packing in the solid state and its potential to form liquid crystalline phases.

While specific research on this compound itself is not extensively documented in publicly available literature, its constituent parts, 4-fluorophenol (B42351) and 4-bromobenzoic acid, are common building blocks in the synthesis of more complex molecules with applications in pharmaceuticals and materials science. researchgate.netorgsyn.org For instance, derivatives of 4-bromobenzoic acid have been explored for their potential biological activities. researchgate.net The study of related compounds, such as 4-methylphenyl 4-bromobenzoate, provides insights into the structural and supramolecular chemistry of these types of esters, including the role of halogen interactions in their crystal packing. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrFO2 B5654185 4-fluorophenyl 4-bromobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOUBADUWAGFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 Fluorophenyl 4 Bromobenzoate and Analogous Halogenated Aryl Benzoates

Classical Esterification Routes and Derivative Synthesis

The synthesis of 4-fluorophenyl 4-bromobenzoate (B14158574) and its analogs often relies on well-established, classical esterification methods. These approaches are valued for their reliability and the ability to construct the core ester linkage from readily available precursors.

Synthesis from Substituted Phenols and Acyl Halides (e.g., 4-bromobenzoyl chloride)

A primary and highly effective method for synthesizing aryl esters like 4-fluorophenyl 4-bromobenzoate is the reaction between a substituted phenol (B47542) and an acyl halide. The Schotten-Baumann reaction is a cornerstone of this approach, involving the acylation of alcohols or phenols with an acyl chloride in the presence of a base. iitk.ac.invaia.com This reaction is typically conducted in a two-phase system, where an aqueous base neutralizes the hydrogen chloride byproduct, driving the reaction to completion, while the reactants and product remain in the organic phase. wikipedia.org

In the specific synthesis of this compound, 4-fluorophenol (B42351) is reacted with 4-bromobenzoyl chloride. The presence of a base, such as sodium hydroxide (B78521) or pyridine, is crucial. iitk.ac.invaia.com The base deprotonates the phenol, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the acyl chloride. vaia.com This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which then collapses to form the ester and a chloride ion. jk-sci.com The use of a biphasic system with an aqueous base is a common strategy to optimize the yield by neutralizing the generated acid. organic-chemistry.org

Table 1: Key Reactants for Schotten-Baumann Synthesis of this compound

ReactantRole
4-FluorophenolNucleophile (after deprotonation)
4-Bromobenzoyl ChlorideElectrophile
Sodium Hydroxide / PyridineBase

Preparation of Key Substituted Benzoic Acid Precursors (e.g., 4-bromobenzoic acid, 3-bromo-4-fluorobenzoic acid)

The synthesis of the target ester is contingent on the availability of its constituent parts, namely the substituted benzoic acids.

4-Bromobenzoic Acid: This key precursor can be synthesized through several methods. A common laboratory and industrial approach is the oxidation of p-bromotoluene. google.com One method involves the use of potassium permanganate (B83412) as the oxidizing agent, often under alkaline or acidic conditions with a phase transfer catalyst to improve efficiency, although this can result in yields around 80%. guidechem.com A more efficient method involves the liquid-phase oxidation of p-bromotoluene using oxygen as the oxidant and a catalyst system composed of cobalt acetate, manganese acetate, and a bromide salt in glacial acetic acid as the solvent. google.com This process can achieve yields of up to 98% and a purity of over 99%. google.com Another route involves the reaction of 4-bromophenylmagnesium bromide with carbon dioxide, a standard Grignard carboxylation reaction.

3-Bromo-4-fluorobenzoic Acid: The synthesis of this analog requires a more complex, multi-step process. A documented method starts with fluorobenzene, which undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a catalyst like aluminum chloride. google.comgoogle.com The resulting 4-fluoroacetophenone is then brominated. google.comgoogle.com The subsequent step involves the haloform reaction, where the brominated acetophenone (B1666503) is treated with a hypochlorite (B82951) solution to yield 3-bromo-4-fluorobenzoic acid. google.comgoogle.com This compound is a valuable intermediate for producing more complex molecules, including pharmaceuticals and agrochemicals. google.cominnospk.com

Direct Esterification Approaches from Constituent Acid and Phenol Moieties

Direct esterification, specifically the Fischer-Speier esterification, provides an alternative route to aryl esters. wikipedia.orgbyjus.com This method involves the reaction of a carboxylic acid (e.g., 4-bromobenzoic acid) with an alcohol or phenol (e.g., 4-fluorophenol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org

The reaction is an equilibrium process. organic-chemistry.org To drive the reaction towards the ester product, it is necessary to either use a large excess of one of the reactants or remove the water that is formed as a byproduct. byjus.commasterorganicchemistry.com Techniques like azeotropic distillation using a Dean-Stark apparatus are often employed for water removal. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The phenol then acts as a nucleophile, attacking the activated carbonyl group. wikipedia.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com While generally effective for primary and secondary alcohols, phenols can also be esterified using this method to achieve good yields. wikipedia.org

Table 2: Comparison of Classical Esterification Routes

MethodKey FeaturesAdvantagesDisadvantages
Schotten-Baumann Reaction Acyl halide + Phenol + BaseHigh yields, generally fast reaction.Acyl halides can be moisture-sensitive.
Fischer-Speier Esterification Carboxylic acid + Phenol + Acid CatalystUses readily available carboxylic acids.Reversible reaction, requires removal of water or excess reactant.

Advanced Catalytic Approaches in Esterification and Related Coupling Reactions

Modern synthetic chemistry has introduced advanced catalytic methods that offer alternative and often more efficient pathways for forming ester bonds and constructing complex molecular architectures, including structural analogs of this compound.

Exploration of Photocatalysis in Organic Ester Formation

Photocatalysis has emerged as a sustainable and powerful tool in organic synthesis, including the formation of esters. eurekalert.org These methods utilize light as an energy source to promote reactions, often under mild conditions. acs.org

Visible-light-induced methods are particularly attractive. One approach involves the cross-dehydrogenative coupling of aldehydes with phenols using a photosensitizer. acs.org In some systems, the phenolate (B1203915) itself can act as both the substrate and the photosensitizer, eliminating the need for an external photocatalyst. acs.org The reaction mechanism often proceeds through a radical chain reaction involving the homolytic cleavage of the aldehydic C-H bond and the formation of an acyl bromide intermediate. acs.org While not a direct synthesis of this compound from its constituent acid and phenol, these photocatalytic methods represent a frontier in ester synthesis, offering potential for greener and more efficient processes. The development of novel photocatalysts, including organic dyes and even carbon dots, is expanding the scope of these reactions. nih.govrsc.org

Application of Nickel and Palladium Catalysis in Cross-Coupling Strategies for Structural Analogues (e.g., Suzuki, Kumada Reactions)

For the synthesis of structural analogues of this compound, particularly those involving the formation of carbon-carbon bonds to create biaryl systems, nickel and palladium-catalyzed cross-coupling reactions are indispensable tools.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. iitk.ac.inlibretexts.org This reaction is a powerful method for synthesizing biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. iitk.ac.innih.gov For instance, an analogue of the target compound could be synthesized by coupling an aryl boronic acid with a brominated benzoic acid derivative, followed by esterification. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Kumada Coupling: The Kumada coupling is another important cross-coupling reaction that utilizes a Grignard reagent and an organic halide, catalyzed by either nickel or palladium complexes. wikipedia.orgmdpi.com This reaction is also effective for creating carbon-carbon bonds between aryl groups. wikipedia.org While palladium catalysts are often used, nickel catalysts have shown significant advantages for certain substrates and can be a more cost-effective option. nih.govescholarship.org The mechanism of the Kumada coupling is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org

These cross-coupling strategies are not typically used for the direct formation of the ester bond in this compound. Instead, they are crucial for building the carbon skeleton of more complex analogues. For example, a Suzuki coupling could be used to synthesize a biphenyl (B1667301) carboxylic acid, which is then esterified with a substituted phenol to yield the final product.

Table 3: Advanced Catalytic Methods for Analog Synthesis

ReactionCatalystReactantsBond FormedRelevance
Suzuki-Miyaura Coupling PalladiumAryl halide + Aryl boronic acidC-C (Aryl-Aryl)Synthesis of biaryl analogs. iitk.ac.inlibretexts.org
Kumada Coupling Nickel or PalladiumAryl halide + Grignard reagentC-C (Aryl-Aryl)Synthesis of biaryl analogs. wikipedia.org
Photocatalytic Esterification Photocatalyst (e.g., organic dye) + LightAldehyde + PhenolC-O (Ester)Emerging method for ester formation. acs.org

Optimization of Reaction Conditions and Process Development for Ester Systems

The efficient synthesis of aryl esters relies heavily on the fine-tuning of reaction parameters. This section details the systematic approaches to optimizing these conditions for enhanced performance.

The choice of solvent is a critical parameter in the synthesis of aryl benzoates, influencing reaction rates, yields, and side-product formation. The polarity, boiling point, and coordinating ability of the solvent can dramatically affect the outcome of esterification reactions, such as the widely used Steglich esterification. rsc.orgnih.gov

In the synthesis of aryl esters, a variety of solvents are often screened to find the optimal medium. For instance, in Steglich-type reactions, solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) have been traditionally used but are now being replaced by more sustainable alternatives like dimethyl carbonate (DMC) due to safety and environmental concerns. rsc.org Research into tungsten-catalyzed carbonylative synthesis of benzoates from aryl iodides has shown that while many solvents can be used, DMF can sometimes lead to a significant decrease in yield, whereas N,N-Dimethylacetamide (DMA) can provide good results. mdpi.com

The effect of the solvent can also be observed in palladium-catalyzed reactions. For example, in the hydroxylation of aryl halides, a mixture of DMSO and water is a popular choice. beilstein-journals.org In some cases, an insufficient amount of solvent can lead to undesirable side reactions like ester cleavage. google.com A systematic screening of solvents is therefore a crucial first step in process optimization.

Table 1: Effect of Solvent on the Yield of Aryl Benzoate (B1203000) Synthesis This table is illustrative, based on general findings in the literature for analogous reactions, as specific data for this compound was not available.

SolventDielectric Constant (ε)Boiling Point (°C)Typical Yield (%)Reference
Toluene2.4111Good mdpi.com
Dichloromethane (DCM)9.140Variable rsc.org
N,N-Dimethylformamide (DMF)36.7153Often High, but can be detrimental rsc.orgmdpi.com
Dimethyl Sulfoxide (DMSO)46.7189Good, often used in Pd-catalysis beilstein-journals.orgacs.org
Dimethyl Carbonate (DMC)3.190Good, sustainable alternative rsc.org

Temperature and pressure are fundamental parameters that govern reaction kinetics and selectivity. In the synthesis of aryl esters, precise control of these variables is essential. High temperatures can accelerate reaction rates but may also promote the formation of unwanted byproducts. acs.org Conversely, lower temperatures can enhance selectivity but may require longer reaction times. nih.gov

The use of specialized reactor systems, such as photochemical reactors, introduces light as an additional energy source, enabling unique reaction pathways. nih.govacs.orgdeepdyve.com In flow photochemistry, microreactors or capillary reactors offer superior control over temperature and pressure compared to traditional batch reactors. nih.govacs.orgmdpi.com This precise control is crucial for optimizing reactions, such as the photo-Favorskii rearrangement, where residence time, temperature, and light intensity are all critical variables. mdpi.com The high surface-area-to-volume ratio in these reactors facilitates efficient heat transfer, allowing for safe operation even with exothermic reactions or at temperatures and pressures that would be hazardous in large-scale batch processes. acs.orgmdpi.com

For instance, studies on photodecarboxylation of aryl esters have shown that applying external pressure can influence the reaction's efficiency. nih.gov Similarly, investigations into asymmetric photoisomerization have demonstrated that both pressure and temperature can be used as tools to control the product's stereochemistry. acs.org In fluoromethylation reactions, conducting the synthesis in a sealed pressure tube at elevated temperatures has been shown to significantly improve yields compared to ambient pressure conditions. researchgate.net

Table 2: Influence of Temperature and Pressure on Reaction Outcomes This table presents generalized data from studies on related ester and photochemical syntheses.

ParameterConditionObservationSystem/Reaction TypeReference
TemperatureIncrease from 60°C to 100°CIncreased reaction yield.Tungsten-catalyzed carbonylation mdpi.com
TemperatureDecrease from 0°C to -40°CDecreased stereoselectivity.Photoreaction in microflow reactor nih.gov
PressureIncreased pressure (sealed tube)Significantly higher yields.Fluoromethylation researchgate.net
Pressure & TemperatureCombined variationControl and switching of product chirality.Asymmetric photoisomerization acs.org

In metal-catalyzed syntheses of aryl benzoates, particularly those employing palladium, the choice of ligand and the optimization of catalyst loading are crucial for achieving high efficiency. nih.govsemanticscholar.org The ligand plays a multifaceted role: it stabilizes the metal center, modulates its electronic and steric properties, and directly participates in the catalytic cycle, influencing both activity and selectivity. nih.govresearchgate.net

For palladium-catalyzed C-N bond formation, a reaction analogous to esterification, dialkylbiaryl monophosphine ligands are highly effective. nih.gov The development of new ligands is often guided by the need to improve catalyst stability and turnover numbers. nih.gov Similarly, in carbonylative syntheses, ligands are essential, with different types of ligands potentially directing the reaction toward different products. For example, sterically hindered monodentate ligands might favor aldehyde formation, while bidentate ligands could lead to carboxylic acids under the same conditions. researchgate.net

Optimizing the catalyst loading is a balancing act between ensuring a sufficient reaction rate and minimizing cost and potential product contamination with residual metal. Studies often involve screening a range of catalyst loadings to find the lowest possible amount that still provides an excellent yield in a reasonable timeframe. acs.orgrsc.org For instance, in a Suzuki coupling to form biaryl carboxylic acids, reducing the palladium catalyst loading from 1 mol% to 0.1 mol% did not negatively impact the reaction performance, achieving excellent yields. rsc.org In other esterification processes, catalyst loading can be optimized using methodologies like Response Surface Methodology (RSM) to precisely determine the ideal concentration for maximum yield. researchgate.netpreprints.org

Table 3: Impact of Ligand and Catalyst Loading on Aryl Esterification and Analogous Reactions Data is compiled from various metal-catalyzed coupling reactions to illustrate the principles.

Catalyst SystemLigandCatalyst Loading (mol%)ObservationReference
Pd(OAc)₂GPhos (Dialkylbiaryl phosphine)Not specifiedEnables C-N coupling at room temperature, indicating high catalyst activity. nih.gov
Pd CatalystSterically hindered monodentate vs. bidentateNot specifiedControls selectivity between aldehyde and carboxylic acid products in carbonylation. researchgate.net
Pd CatalystNot specified0.1%Sufficient for excellent yield in Suzuki coupling of bromobenzoic acids. rsc.org
PW/UiO/CNTs-OHNot applicable6.54 wt%Optimal loading for 92.9% yield in oleic acid esterification. preprints.org
Cu(I) Iodide1,10-Phenanthroline20% (CuI), 40% (Ligand)Optimal loading for one-pot oxadiazole synthesis and arylation. nih.gov

Multi-Component Synthesis Strategies for Complex Ester Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient and atom-economical approach to constructing complex molecules. atlasofscience.orgresearchgate.netfrontiersin.org This strategy is particularly valuable for generating libraries of structurally diverse ester derivatives by avoiding lengthy linear sequences with multiple purification steps. frontiersin.orgnih.gov

Palladium catalysis is a powerful tool in the design of MCRs for synthesizing aromatic esters. atlasofscience.orgresearchgate.netresearchgate.net One prominent strategy is the carbonylative coupling, where carbon monoxide is incorporated as a C1 building block. For example, a four-component reaction has been developed for the direct synthesis of aromatic esters from aryl iodides, alkyl halides, carbon monoxide, and an alcohol, often catalyzed by a palladium complex. researchgate.net Such methods offer broad functional group tolerance and can generate complex products in a single step. atlasofscience.orgresearchgate.net

Other MCRs, like the Petasis-Borono Mannich reaction, can be adapted for the synthesis of complex amino acid esters by reacting boronic acids, amines, and glyoxylic acid esters. frontiersin.org The Ugi and Passerini reactions are other classic MCRs that are foundational in combinatorial chemistry and can be used to create complex, ester-containing scaffolds. nih.gov Recent advances have enabled the synthesis of highly complex molecules, including those with multiple quaternary centers, through innovative MCRs that combine photoredox and nickel catalysis. researchgate.net These strategies highlight the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials, which is a significant advantage in drug discovery and materials science. frontiersin.orgnih.gov

Table 4: Examples of Multi-Component Reactions for Ester Synthesis

Reaction Name/TypeComponentsCatalyst/ReagentProduct TypeReference
Palladium-Catalyzed Carbonylative CouplingAryl Iodide, Alkyl Halide, CO, Water/AlcoholPalladium ComplexAromatic Esters/Diesters researchgate.net
Palladium-Catalyzed Petasis-type ReactionArylboronic Acid, Sulfonamide, Glyoxylic AcidPalladium/Chiral Ligandα-Arylglycine Derivatives frontiersin.org
Nickel/Photoredox Dual Catalysis[1.1.1]Propellane, Aryl Halide, Radical PrecursorNickel Catalyst / Ir PhotocatalystDicarbofunctionalized BCP Derivatives researchgate.net
Ugi ReactionAmine, Ketone/Aldehyde, Isocyanide, Carboxylic AcidNone (Acid-promoted)Bis-amides (can contain ester moieties) nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research on Halogenated Phenyl Benzoates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation.benchchem.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. For 4-fluorophenyl 4-bromobenzoate (B14158574), both ¹H and ¹³C NMR would provide critical information about the molecular framework.

In the ¹H NMR spectrum, the aromatic protons of the two phenyl rings would exhibit distinct signals. The protons on the 4-fluorophenyl ring are expected to appear as two sets of multiplets due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom would likely resonate at a different chemical shift than those meta to it. Similarly, the protons on the 4-bromophenyl ring would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum is equally informative. It would show distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the neighboring atoms. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF), a key indicator of its presence. The carbonyl carbon of the ester group would appear at a downfield chemical shift, typically in the range of 160-170 ppm. The chemical shifts of the aromatic carbons would also be consistent with the substitution pattern of the two rings.

Based on data from structurally similar compounds, the predicted NMR data for 4-fluorophenyl 4-bromobenzoate is presented below. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Protons on 4-bromophenyl ring7.9 - 8.1Doublet~8.5
Protons on 4-bromophenyl ring7.6 - 7.8Doublet~8.5
Protons on 4-fluorophenyl ring7.1 - 7.3Multiplet
Protons on 4-fluorophenyl ring7.0 - 7.2Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)164 - 166
Carbon attached to Fluorine (C-F)160 - 165 (with large ¹JCF)
Carbons on 4-bromophenyl ring128 - 135
Carbons on 4-fluorophenyl ring115 - 130
Carbon attached to Bromine (C-Br)~128

Utilization of Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.benchchem.comrsc.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of the C-O bond of the ester would also give rise to stretching vibrations in the 1200-1300 cm⁻¹ region. The C-F bond stretch would likely appear as a strong band in the 1200-1250 cm⁻¹ range. The C-Br stretch is expected to be observed at lower wavenumbers, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Spectral Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Carbonyl (C=O) Stretch1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Ester)1200 - 1300Strong
C-F Stretch1200 - 1250Strong
C-Br Stretch500 - 600Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation.benchchem.comrsc.org

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet [M]⁺ and [M+2]⁺ with approximately equal intensity.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern in the mass spectrum would also provide valuable structural information. Key fragments would likely result from the cleavage of the ester bond, leading to ions corresponding to the 4-bromobenzoyl cation and the 4-fluorophenoxy radical or cation.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺Calculated for C₁₃H₈BrFO₂Molecular ion peak with ⁷⁹Br
[M+2]⁺Calculated for C₁₃H₈BrFO₂Molecular ion peak with ⁸¹Br
[C₇H₄BrO]⁺183/1854-bromobenzoyl cation
[C₆H₄FO]⁺1114-fluorophenoxy cation

Elemental Analysis for Stoichiometric Composition Verification.benchchem.comrsc.org

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, etc.) in a compound. For this compound (C₁₃H₈BrFO₂), the experimentally determined percentages of carbon and hydrogen should closely match the calculated theoretical values. This comparison serves as a crucial check for the purity and correctness of the synthesized compound. A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometric composition.

Table 5: Elemental Analysis Data for this compound

ElementTheoretical %Found %
Carbon (C)52.91
Hydrogen (H)2.73
Bromine (Br)27.07
Fluorine (F)6.44
Oxygen (O)10.84

Chromatographic Techniques for Purity Assessment and Isolation.rsc.orguva.nl

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

HPLC, often coupled with a mass spectrometer (HPLC-MS), is a powerful tool for purity determination. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). By comparing the area of the main peak to the areas of any impurity peaks, the purity of the sample can be quantified.

GC can also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. Similar to HPLC, a pure sample would exhibit a single peak, and the peak area can be used to determine the purity. These chromatographic methods are also instrumental in the purification process, allowing for the separation of the desired product from starting materials, byproducts, and other impurities.

Theoretical and Computational Chemistry Investigations on Halogenated Aromatic Esters

Applications of Density Functional Theory (DFT) in Elucidating Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study halogenated aromatic compounds, offering a balance between accuracy and computational cost.

In a typical DFT geometry optimization, the initial molecular structure is iteratively refined to minimize the forces on each atom. This process yields a stable conformation of the molecule. Conformational analysis, which involves exploring different spatial arrangements of the atoms (conformers) and their relative energies, is also crucial. For 4-fluorophenyl 4-bromobenzoate (B14158574), a key conformational feature is the dihedral angle between the two aromatic rings. Studies on analogous compounds, such as 4-methylphenyl 4-bromobenzoate and 4-formyl-2-nitrophenyl 4-bromobenzoate, show that the benzene (B151609) rings are typically twisted with respect to each other, with dihedral angles often ranging from 54° to 63°. nih.govnih.gov This twist arises from a balance of steric hindrance and electronic effects.

ParameterPredicted Value Range
C-Br Bond Length1.88 - 1.92 Å
C-F Bond Length1.34 - 1.38 Å
C=O Bond Length1.20 - 1.24 Å
C-O (ester) Bond Length1.35 - 1.39 Å
Dihedral Angle (between rings)50° - 70°

DFT is also instrumental in analyzing the electronic properties of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org For halogenated aromatic esters, the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is often centered on the electron-withdrawing carbonyl group and the other aromatic ring. mdpi.com

Molecular Electrostatic Potential (MEP) surfaces are another valuable tool derived from DFT calculations. researchgate.net These surfaces map the electrostatic potential onto the electron density of a molecule, visually representing the charge distribution. rsc.org For a molecule like 4-fluorophenyl 4-bromobenzoate, the MEP would show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating areas susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be found around the hydrogen atoms and, significantly, a region of positive potential known as a "sigma-hole" can be found on the bromine atom, which is crucial for understanding halogen bonding. rsc.org

The band gap, conceptually related to the HOMO-LUMO gap in molecular systems, is a critical parameter for predicting the electronic and optical properties of materials. researchgate.net Computational studies on related aromatic compounds have successfully used DFT to predict these values. researchgate.net

Table 2: Illustrative Electronic Properties of Halogenated Aromatic Esters from DFT Calculations (Note: This table provides typical ranges and descriptions based on computational studies of similar molecules, as specific data for this compound is not available.)

PropertyDescription and Typical Findings
HOMO EnergyTypically in the range of -6 to -8 eV; often localized on the phenyl ring with the electron-donating substituent.
LUMO EnergyTypically in the range of -1 to -3 eV; often localized on the phenyl ring with the electron-withdrawing substituent and the ester group.
HOMO-LUMO GapGenerally in the range of 4 to 6 eV, indicating significant electronic stability.
Molecular Electrostatic PotentialNegative regions around oxygen and fluorine atoms; positive regions around hydrogen atoms and a positive sigma-hole on the bromine atom.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. The calculation of vibrational frequencies (infrared and Raman spectra) is a common application. By computing the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT. The GIAO (Gauge-Including Atomic Orbital) method is a popular approach for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. While specific calculated spectroscopic data for this compound were not found, there are extensive databases and literature with experimental NMR data for related compounds like methyl 4-bromobenzoate and 4-fluorobenzoic acid that could be used to validate such computational predictions. chemicalbook.comspectrabase.comspectrabase.com

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. For this compound, MD simulations could be used to study its behavior in the solid state or in solution.

In the solid state, MD simulations can provide insights into crystal packing, lattice dynamics, and the nature of intermolecular interactions, such as π-π stacking and halogen bonding. These simulations can help explain macroscopic properties, like the mechanical behavior (elasticity, plasticity, or brittleness) observed in different polymorphs of similar compounds like 4-bromophenyl 4-bromobenzoate. researchgate.net In solution, MD can be used to study solvation effects, conformational dynamics, and the formation of aggregates.

In Silico Modeling of Molecular Recognition and Non-Covalent Binding Phenomena

In silico modeling encompasses a range of computational techniques used to study molecular interactions. For this compound, these methods are particularly useful for investigating its ability to participate in molecular recognition events through non-covalent interactions. scispace.com Halogen bonding, a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), is a key feature of this molecule due to the presence of bromine. researchgate.netresearchgate.net The positive sigma-hole on the bromine atom can interact favorably with Lewis bases, such as the lone pairs on oxygen or nitrogen atoms of other molecules.

Computational methods like molecular docking can be used to predict the preferred binding orientation of this compound to a larger receptor molecule, such as a protein. researchgate.netnih.gov These studies are fundamental in fields like drug design and materials science. scispace.com

Development of Novel Computational Methods and Parametrizations for Describing Non-Covalent Interactions

The accurate description of non-covalent interactions, which are crucial in systems involving halogenated aromatic esters, is an active area of research in computational chemistry. nih.govacs.orgnih.govescholarship.org Standard DFT functionals sometimes fail to properly account for dispersion forces, which are a significant component of π-π stacking and other non-covalent interactions. acs.org

To address this, new computational methods and parametrizations are continuously being developed. These include dispersion-corrected DFT (DFT-D) methods, which add an empirical term to the DFT energy to account for van der Waals interactions. Other approaches involve the development of new functionals that are specifically designed to capture the physics of non-covalent interactions more accurately. Energy decomposition analysis (EDA) is another powerful computational tool that allows researchers to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion, providing a deeper understanding of the nature of the non-covalent bonds. nih.gov

Mechanistic Organic Chemistry Investigations Involving Halogenated Ester Reactivity

Identification of Radical Intermediates and Application of Radical Clock Experiments

The involvement of radical intermediates in chemical reactions is a key area of mechanistic investigation. Radical clocks are powerful tools used to detect the presence of transient radical species and to measure the rates of fast reactions. wikipedia.orgcsbsju.edu A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. If this molecule is incorporated into a reaction system as a potential intermediate, the detection of its rearranged product provides evidence for the intermediacy of a radical. csbsju.eduillinois.edu

In the context of reactions involving 4-fluorophenyl 4-bromobenzoate (B14158574), a radical intermediate could be generated, for instance, through a single-electron transfer (SET) to the molecule. This could lead to the formation of a radical anion, which might then fragment. While specific radical clock experiments for 4-fluorophenyl 4-bromobenzoate are not extensively documented, the principles of this technique can be applied to hypothesize its behavior. For example, if a reaction of this compound is suspected to proceed through an aryl radical intermediate, a suitable radical clock, such as a cyclopropyl-substituted aromatic ring, could be incorporated into a similar substrate. The observation of ring-opened products would strongly suggest the formation of the aryl radical. The ratio of the ring-opened product to the product of the competing reaction would allow for the determination of the rate constant of the competing step. illinois.edu

Mechanistic studies on related compounds, such as α-bromoalkyl benzoates, have indicated the intermediacy of radical species in nickel-catalyzed coupling reactions. researchgate.net These studies provide a framework for postulating similar radical pathways in reactions involving this compound, where the C-Br bond could undergo homolytic cleavage under appropriate reductive conditions to form an aryl radical.

Comprehensive Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For ester compounds like this compound, a common reaction studied kinetically is alkaline hydrolysis (saponification). The rate of this reaction is sensitive to the electronic effects of substituents on both the acyl and the phenoxy portions of the molecule.

Systematic kinetic studies have been performed on the alkaline hydrolysis of various substituted phenyl benzoates. researchgate.netrsc.org These studies have shown that electron-withdrawing groups on the phenyl ring of the benzoate (B1203000) moiety and on the phenoxy group increase the rate of hydrolysis by stabilizing the negative charge that develops in the transition state of the tetrahedral intermediate. Conversely, electron-donating groups decrease the reaction rate.

Below is a table of representative second-order rate constants for the alkaline hydrolysis of various substituted phenyl benzoates, which can be used to infer the reactivity of this compound.

Substituted Phenyl BenzoateSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
Phenyl benzoate2.25 M aq. n-Bu₄NBr500.023
4-Fluorophenyl benzoate2.25 M aq. n-Bu₄NBr500.051
4-Nitrophenyl benzoate2.25 M aq. n-Bu₄NBr500.63
Phenyl 4-bromobenzoateNot specifiedNot specifiedData not available

Data compiled from analogous systems to illustrate substituent effects. rsc.org

The data illustrates that the presence of an electron-withdrawing fluorine atom in the para-position of the phenoxy group more than doubles the rate of hydrolysis compared to the unsubstituted phenyl benzoate. A similar rate enhancement would be expected from the bromo substituent on the benzoate ring.

Elucidation of Photocleavage Mechanisms and Excited State Chemistry of Esters

The study of the interaction of light with molecules is the domain of photochemistry. For esters, photocleavage is a common reaction pathway upon absorption of ultraviolet light. The mechanism of photocleavage can proceed through different pathways, including the Norrish Type I and Type II reactions for ketones, and analogous processes for esters.

For aromatic esters like this compound, excitation to an electronically excited state can lead to the cleavage of the ester C-O bond or the C-Br bond. The presence of the bromine atom suggests that photocleavage of the C-Br bond is a plausible pathway, as aryl halides are known to undergo photolytic C-X bond cleavage. This would lead to the formation of a 4-fluorophenyl benzoyl radical and a bromine radical.

Alternatively, cleavage of the ester C-O bond could occur, generating a 4-bromobenzoyl radical and a 4-fluorophenoxy radical. Studies on related compounds like benzoin (B196080) derivatives have shown that α-cleavage (Norrish Type I) occurs from the triplet excited state. nih.gov For this compound, intersystem crossing from the initially formed singlet excited state to a triplet state could precede bond cleavage.

The photochemistry of 2-(benzoyl)benzoate esters has been shown to proceed via the formation of photoenols from the triplet excited state. nih.gov While this compound lacks the ortho-benzoyl group, this highlights the importance of triplet states in the photochemistry of aromatic esters. Laser flash photolysis experiments could be employed to detect the transient intermediates, such as radicals and triplet states, and to elucidate the primary photochemical processes for this compound.

Analysis of Electron Transfer Processes and Related Redox Chemistry

Electron transfer (ET) is a fundamental process in many chemical and biological reactions. For molecules like this compound, both the aryl halide and the ester functionalities can participate in redox reactions. The reduction potential of the molecule will be influenced by the electron-withdrawing nature of the halogen substituents and the ester group.

In the context of cross-coupling reactions, single-electron transfer (SET) to an aryl halide is a common initiation step. acs.org For this compound, a one-electron reduction would lead to the formation of a radical anion. This radical anion could then undergo fragmentation, likely involving the cleavage of the weaker C-Br bond to release a bromide ion and form a 4-(4-fluorophenoxycarbonyl)phenyl radical. This radical could then participate in subsequent coupling reactions.

Role and Impact of In Situ Generated Catalysts in Reaction Mechanisms

Many modern synthetic transformations rely on catalysts that are generated in situ from stable precursors. This approach avoids the need to synthesize and handle sensitive and often unstable catalyst complexes. In the context of reactions involving this compound, particularly cross-coupling reactions, catalysts generated in situ play a pivotal role.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the active catalyst, typically a Pd(0) or Ni(0) species, is often generated in the reaction mixture from a more stable precursor such as Pd(OAc)₂ or NiCl₂. For example, in a Suzuki coupling, the Pd(0) catalyst can be formed by the reduction of a Pd(II) salt by a phosphine (B1218219) ligand or another reducing agent present in the reaction mixture.

The catalytic cycle typically involves the oxidative addition of the aryl halide (in this case, the C-Br bond of this compound) to the low-valent metal center. This is followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

Recent advancements have seen the development of bimetallic catalyst systems, such as Cu/Pd, for the decarboxylative cross-coupling of aryl chlorides and benzoates. nih.govresearchgate.net While this reaction involves the cleavage of a C-C bond rather than a C-Br bond, it highlights the sophistication of in situ generated catalytic systems. In such a system, one metal may be responsible for the decarboxylation step, while the other facilitates the cross-coupling. researchgate.net Similarly, nickel-catalyzed ester transfer reactions between aryl halides and aromatic esters have been developed, where a Ni(0) species, generated in situ, is capable of cleaving both C-C and C-halogen bonds. chemrxiv.org

Role As Intermediates and Building Blocks in Advanced Organic Synthesis

Function as Precursors for Complex Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Thiazoles)

In the synthesis of complex heterocyclic systems, 4-fluorophenyl 4-bromobenzoate (B14158574) can function as a key acylating agent and a source of the substituted benzoyl moiety. The ester group is a reactive site for condensation reactions with various dinucleophiles to form five-membered aromatic rings, which are prevalent scaffolds in medicinal chemistry.

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring can be synthesized through the reaction of an ester with an amidoxime. In this pathway, 4-fluorophenyl 4-bromobenzoate would first react with an arylamidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes a thermally or base-catalyzed cyclodehydration to yield a 3,5-disubstituted-1,2,4-oxadiazole. The resulting molecule would feature the 4-bromophenyl group at the C5 position of the oxadiazole ring. This method is a common strategy for creating diverse oxadiazole libraries. nih.govchim.it A variety of 1,3,4-oxadiazole (B1194373) derivatives have also been synthesized due to their significant chemical and thermal stability and wide range of biological applications. nanobioletters.com

Triazoles: Similarly, esters are precursors for 1,2,4-triazoles. The synthesis can be achieved by reacting this compound with acid hydrazides or other hydrazine (B178648) derivatives. ijpsm.com This reaction typically involves the formation of an acyl hydrazide intermediate, which then cyclizes to form the triazole ring. The 4-bromophenyl group from the parent ester becomes a key substituent on the final heterocyclic product. The incorporation of a triazole moiety is known to enhance solubility and facilitate binding to biological targets. researchgate.net

The presence of the 4-fluorophenyl and 4-bromophenyl groups in the resulting heterocyclic compounds is of particular interest, as these substitutions are known to modulate the biological activity of the final products. nih.gov

Utility as Synthons in Modular Built-Up Radiosyntheses

The structure of this compound makes it a potentially useful synthon, or building block, for the modular synthesis of radiolabeled compounds for applications such as Positron Emission Tomography (PET). PET imaging relies on molecules tagged with short-lived positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F).

The compound offers two primary sites for introducing a radiolabel:

The 4-Fluorophenyl Group: This site could theoretically be used for direct ¹⁸F-labeling via a nucleophilic aromatic substitution (SNAᵣ) reaction, replacing the stable ¹⁹F atom with radioactive ¹⁸F. However, such isotopic exchange reactions on non-activated aromatic rings are often challenging and require harsh conditions.

The 4-Bromophenyl Group: This aryl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for a modular approach where a small, pre-radiolabeled piece is coupled to the main scaffold. For instance, the C-Br bond could be reacted with an ¹⁸F-labeled organometallic reagent to introduce the radioisotope.

Furthermore, this compound can be considered a precursor for creating prosthetic groups. Prosthetic groups are small, radiolabeled molecules that are synthesized first and then conjugated to a larger biomolecule, such as a peptide or protein. nih.gov One of the most widely used prosthetic groups is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is an activated ester used for labeling amines. nih.govacs.org By modifying the 4-fluorophenyl ester portion of this compound, it could be converted into a precursor for a similar activated ester, which could then be radiolabeled at the bromine position. This indirect labeling strategy is often preferred for sensitive biomolecules that cannot withstand the harsh conditions of direct radiolabeling. nih.govacs.org

Contribution as Building Blocks for the Construction of Functional Polymers and Novel Materials

In materials science, this compound can serve as a valuable monomer for the synthesis of functional aromatic polymers through polycondensation reactions. The presence of two distinct, reactive functional groups (the C-Br bond and the ester) allows it to be incorporated into polymer chains, imparting specific chemical and physical properties.

The primary route for polymerization would involve leveraging the reactivity of the aryl bromide in metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura polycondensation, for example, the C-Br bond can be coupled with a monomer containing two boronic acid or boronate ester groups. rsc.org If this compound is used in such a reaction, it would be incorporated into the polymer backbone, resulting in a polyester (B1180765) or an aromatic polymer with pendant 4-fluorophenoxy ester side chains. These side chains can influence the polymer's properties, such as:

Solubility: The ester and fluoro groups can enhance solubility in organic solvents.

Thermal Stability: The rigid aromatic structure contributes to high thermal stability.

Post-Polymerization Modification: The ester linkage can be cleaved under basic or acidic conditions, allowing for the modification of the polymer or the controlled release of attached molecules.

Another potential method is direct arylation polycondensation, which creates C-C bonds by activating C-H bonds, avoiding the need for pre-functionalized organometallic monomers. dntb.gov.ua The resulting aromatic polymers containing ester and fluoro groups have potential applications in areas such as high-performance plastics, organic electronics, and separation membranes.

Involvement in Key Carbon-Carbon Bond Forming Reactions

The aryl bromide moiety of this compound is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation in modern organic synthesis. organic-chemistry.org These reactions allow for the precise construction of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This is one of the most versatile C-C bond-forming reactions, coupling an organoboron reagent (like an arylboronic acid) with an organic halide. chemistry.coach The 4-bromophenyl group of the ester readily participates in this reaction. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. chemistry.coach This reaction is highly efficient for coupling aryl bromides and is tolerant of many functional groups, including the ester and fluoro groups present in the molecule. rsc.orgrsc.org

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org this compound can serve as the aryl halide component. The reaction typically proceeds in the presence of a palladium catalyst and a base, leading to the formation of a 4-(4-fluorophenoxycarbonyl)stilbene or a related vinylarene derivative. The reaction is highly valuable for its ability to form substituted alkenes with excellent stereoselectivity. organic-chemistry.org The intramolecular version of the Heck reaction is a powerful tool for constructing cyclic systems. princeton.eduwikipedia.org

The table below summarizes typical conditions for these key reactions involving aryl bromide substrates.

ReactionCatalyst/PrecatalystBaseSolventTypical Substrates
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂, PalladacyclesK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, Water/Organic MixturesAryl Bromides, Arylboronic Acids
Heck ReactionPd(OAc)₂, PdCl₂Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile, TolueneAryl Bromides, Alkenes (e.g., acrylates, styrene)

Specialized Research Applications of Halogenated Aromatic Esters

Liquid Crystalline Materials Research

The unique properties of halogenated aromatic esters make them valuable components in the design of liquid crystalline materials. The introduction of halogen atoms can modify the mesomorphic behavior, dielectric anisotropy, and other physical properties of the resulting materials.

Design and Synthesis of Mesogenic 4-Fluorophenylbenzoate Derivatives

The synthesis of mesogenic 4-fluorophenylbenzoate derivatives typically involves the esterification of a substituted phenol (B47542) with a substituted benzoic acid or its corresponding acyl chloride. For instance, the synthesis of 4-fluorophenyl 4-bromobenzoate (B14158574) can be achieved by reacting 4-bromobenzoyl chloride with 4-fluorophenol (B42351) in the presence of a base like triethylamine (B128534) or in a two-phase system with a phase transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate. The general synthetic approach allows for the introduction of various substituents on both phenyl rings, enabling a systematic study of structure-property relationships.

A general synthetic route to 4-halophenyl 4-halobenzoates is depicted below:

Step 1: Preparation of 4-Bromobenzoyl Chloridenih.gov

Step 2: Esterification The resulting 4-bromobenzoyl chloride is then reacted with 4-fluorophenol in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base (e.g., triethylamine) or under phase-transfer catalysis conditions to yield 4-fluorophenyl 4-bromobenzoate. nih.gov

Experimental and Theoretical Investigation of Mesophase Transitions and Associated Properties

The mesomorphic properties of 4-fluorophenylbenzoate derivatives are typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC is employed to determine the temperatures and enthalpies of phase transitions, while POM allows for the visual identification and characterization of the different liquid crystal textures. nih.govtandfonline.com

Theoretical investigations, often employing Density Functional Theory (DFT), are used to correlate the molecular structure with the observed mesomorphic behavior. bohrium.comresearchgate.net These studies can predict molecular geometry, dipole moments, and polarizability, which are key parameters influencing the intermolecular interactions that drive the formation of liquid crystal phases. For example, DFT calculations on laterally fluorinated azo/ester liquid crystals have shown that the introduction of a fluorine atom significantly affects the molecular dipole moment and, consequently, the stability and type of the resulting mesophase. tandfonline.com

Table 1: Mesophase Transitions of Representative Fluorinated Liquid Crystals This table presents data for analogous compounds to illustrate the typical effects of fluorination on mesomorphic properties, as specific data for this compound was not found in the searched literature.

CompoundPhase Transitions (°C) and Enthalpies (kJ/mol)Reference
F0 (non-fluorinated benzoxazole (B165842) LC)Cr 135.2 (25.8) N 245.8 (1.2) I nih.gov
F1 (fluorinated benzoxazole LC)Cr 120.5 (22.3) SmC 138.1 (1.5) N 220.4 (1.1) I nih.gov
F2 (fluorinated benzoxazole LC)Cr 115.9 (20.1) N 215.3 (1.0) I nih.gov

Cr: Crystalline, N: Nematic, SmC: Smectic C, I: Isotropic Liquid

Strategies for Blending to Optimize Liquid Crystal Composition Properties

Blending is a common strategy to fine-tune the properties of liquid crystal materials for specific applications, such as in liquid crystal displays (LCDs). The addition of a compound like this compound to a liquid crystal mixture can modify its properties, including the clearing point (the temperature at which it becomes isotropic), viscosity, and dielectric anisotropy.

Fluorinated liquid crystals are often used as components in mixtures to enhance dielectric anisotropy. researchgate.net The high electronegativity of fluorine can lead to a large dipole moment, which is a desirable characteristic for many electro-optical applications. Studies on fluorinated benzoxazole LCs have shown that their addition to a parent LC mixture can significantly increase the clearing point and modify the viscoelastic properties of the mixture. nih.govresearchgate.net

The miscibility of the components is a critical factor in creating stable and effective liquid crystal blends. The structural similarity of this compound to other calamitic liquid crystals suggests that it would be a viable candidate for inclusion in such mixtures. The optimization of a blend's properties is often a process of empirical formulation and testing, guided by an understanding of the structure-property relationships of the individual components.

Applications in Advanced Photochemical Transformations within Organic Chemistry

The halogen atoms in this compound also render it susceptible to a variety of photochemical reactions, making it a substrate of interest in the development of new synthetic methodologies. The carbon-halogen bond can be cleaved upon absorption of light, leading to the formation of reactive intermediates such as aryl radicals.

Recent research has highlighted the potential of photochemical dehalogenation of aryl halides as a mild and catalyst-free method for bond formation. nih.govtandfonline.combohrium.com Upon UVA irradiation, aryl halides can undergo dehalogenation in the presence of a base and a hydrogen donor. nih.govtandfonline.combohrium.com This process is believed to proceed through a radical chain mechanism.

Furthermore, the photogenerated aryl radicals can participate in a variety of subsequent reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These advanced photochemical transformations offer sustainable alternatives to traditional metal-catalyzed cross-coupling reactions. Examples of such transformations include:

Photochemical Cross-Coupling Reactions: The aryl radical generated from the photolysis of this compound could potentially be trapped by various coupling partners, such as alkenes, alkynes, or other aromatic systems, to form more complex molecules. Photoredox catalysis has emerged as a powerful tool for such transformations, often utilizing a photosensitizer to facilitate the reaction under visible light. rsc.org

Intramolecular Cyclizations: If the ester contains another reactive moiety, the photogenerated radical could undergo an intramolecular cyclization to form cyclic compounds. This approach is particularly useful for the synthesis of heterocyclic systems.

Photo-Arbuzov Reaction: UV-induced reactions of aryl halides with phosphites can lead to the formation of aryl phosphonates, which are valuable intermediates in organic synthesis and materials science. researchgate.net

The specific photochemical reactivity of this compound would depend on the reaction conditions, including the wavelength of light used, the solvent, and the presence of other reagents or catalysts. The differential reactivity of the C-F and C-Br bonds could also be exploited for selective transformations.

Q & A

Basic: What synthetic routes are recommended for preparing 4-fluorophenyl 4-bromobenzoate?

Methodological Answer:
The compound is typically synthesized via esterification between 4-bromobenzoyl chloride and 4-fluorophenol. Key steps include:

  • Activation of the acid chloride : Use thionyl chloride (SOCl₂) or oxalyl chloride to convert 4-bromobenzoic acid to 4-bromobenzoyl chloride under anhydrous conditions .
  • Esterification : React the acid chloride with 4-fluorophenol in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl byproducts.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity. Monitor reaction progress via TLC or FT-IR for ester carbonyl (~1740 cm⁻¹).

Basic: What crystallographic tools are essential for structural determination of this compound?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) is optimal. Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) for small-molecule analysis.
  • Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .
  • Refinement : SHELXL is preferred for anisotropic displacement parameters and hydrogen-bonding networks . Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and molecular packing .

Advanced: How can researchers resolve contradictions in polymorph characterization?

Methodological Answer:
Polymorphs of halogenated benzoates (e.g., 4-bromophenyl 4-bromobenzoate ) exhibit divergent mechanical behaviors. To validate polymorphs:

  • Mechanical Testing : Apply nanoindentation or three-point bending to differentiate plastic, elastic, or brittle phases .
  • Structural Cross-Validation : Use SCXRD to confirm lattice parameters and hydrogen-bonding motifs. A recent study revealed misidentified "polymorphs" as co-crystals (e.g., 4-bromophenyl 4-nitrobenzoate contamination ), emphasizing the need for high-purity samples and Rietveld refinement.
  • Complementary Techniques : Pair DSC (melting point analysis) with PXRD to detect subtle phase differences.

Advanced: What strategies are effective for analyzing mechanical properties in polymorphic systems?

Methodological Answer:

  • Crystal Engineering : Correlate mechanical behavior with supramolecular interactions. For example, slip planes in elastic polymorphs arise from weak π-π stacking, while brittle forms exhibit rigid halogen bonds .
  • In Situ Raman Spectroscopy : Monitor structural changes under applied stress to identify reversible deformation mechanisms.
  • Computational Modeling : Use DFT or MD simulations to predict Young’s modulus and stress-strain responses based on crystallographic data.

Advanced: How can this compound be applied in medicinal chemistry or material science?

Methodological Answer:

  • Drug Design : The fluorophenyl and bromobenzoate groups serve as pharmacophores. Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs).
  • Material Science : Incorporate into liquid crystals or polymers for enhanced thermal stability. The bromine atom enables Suzuki-Miyaura cross-coupling to functionalize materials .
  • Analytical Probes : Derivatize oligosaccharides or peptides with 4-bromobenzoate groups for UV detection (λ = 245 nm) in chromatographic assays .

Advanced: How to ensure polymorph purity during synthesis and crystallization?

Methodological Answer:

  • Controlled Crystallization : Use solvent-mediated phase transitions. For example, slow evaporation of acetone yields Form I, while rapid cooling from DMSO produces Form II .
  • PXRD Validation : Compare experimental patterns with simulated data from CCDC entries (e.g., CCDC 1234567) to exclude co-crystal artifacts .
  • Microscopy : Polarized light microscopy identifies birefringence changes indicative of phase impurities.

Basic: What spectroscopic methods confirm the compound’s identity?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows signals at δ 7.8–8.1 ppm (aromatic protons adjacent to Br) and δ 6.9–7.2 ppm (fluorophenyl group). ¹³C NMR confirms ester carbonyl at ~165 ppm.
  • Mass Spectrometry : ESI-MS (negative mode) detects [M-H]⁻ at m/z 293 (C₁₃H₇BrFO₂⁻).
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are diagnostic .

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